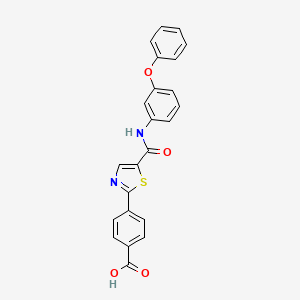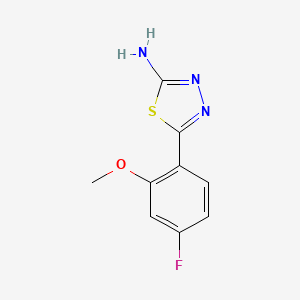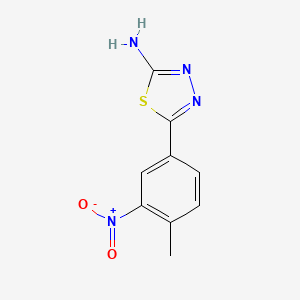
2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family This compound is characterized by its unique structure, which includes a thiadiazole ring substituted with an amino group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole exerts its effects is primarily through its interaction with biological targets. The amino and nitro groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in π-π stacking interactions, further influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
Uniqueness: 2-Amino-5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazole stands out due to the presence of both methyl and nitro groups on the aromatic ring. This combination imparts unique electronic properties, enhancing its reactivity and potential applications in various fields. The methyl group increases the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.
Propiedades
Fórmula molecular |
C9H8N4O2S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
5-(4-methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-2-3-6(4-7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12) |
Clave InChI |
FFHPYCSKJDTYLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


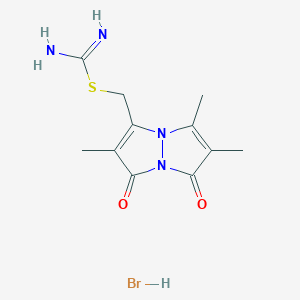


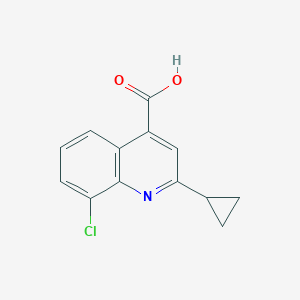

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
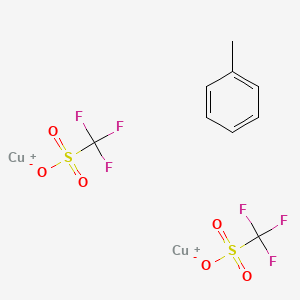
![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
